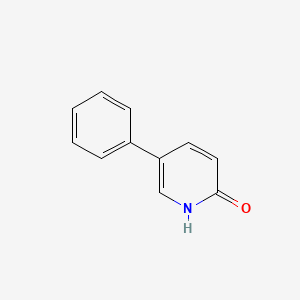

5-Phenylpyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFAQYWIBBVEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434830 | |

| Record name | 2-Hydroxy-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76053-45-7 | |

| Record name | 2-Hydroxy-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Phenylpyridin-2-ol chemical properties and structure

An In-depth Technical Guide to 5-Phenylpyridin-2-ol: Chemical Properties, Structure, and Synthetic Methodologies

Introduction

This compound, also known as 5-phenyl-2-pyridone, is a heterocyclic aromatic compound that holds significant interest for researchers in medicinal chemistry and materials science. As a member of the pyridinone family, it represents a "privileged scaffold" in drug design, a core structure that is capable of binding to a variety of biological targets. Pyridine-based ring systems are integral to numerous FDA-approved pharmaceuticals, highlighting their profound impact on pharmacological activity.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties, structural characteristics, and synthetic approaches related to this compound, offering a technical resource for scientists engaged in drug discovery and organic synthesis.

Molecular Structure and Tautomerism

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one isomers. This phenomenon, involving the migration of a proton, is central to understanding the molecule's reactivity and physicochemical properties.[3]

The equilibrium between the aromatic alcohol (enol) form, this compound, and the non-aromatic amide (keto) form, 5-Phenylpyridin-2(1H)-one, is dynamic. For most 2-hydroxypyridines, the pyridone (keto) form is significantly more stable and predominates in both solution and the solid state. This stability is attributed to the greater strength of the C=O double bond compared to the C=C bond and the resonance stabilization of the amide group within the pyridone ring.

The precise ratio of these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring.[4] Spectroscopic analysis is essential to determine the dominant form under specific conditions.

Physicochemical and Spectroscopic Properties

The properties of this compound are largely dictated by its predominant pyridone tautomer. The following tables summarize its key computed and experimental properties, synthesized from data on closely related phenylpyridine derivatives.[5]

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [6] |

| Molecular Weight | 171.19 g/mol | [6] |

| IUPAC Name | 5-phenylpyridin-2(1H)-one | N/A |

| CAS Number | 13131-02-7 (for 1-Phenyl-2-pyridone) | [6] |

| Appearance | Expected to be a solid at room temperature | [5] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (δ 6.0-8.5 ppm) corresponding to protons on both the pyridine and phenyl rings. A broad singlet for the N-H proton (typically >10 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the pyridone form, typically in the range of δ 160-180 ppm. Multiple signals in the aromatic region (δ 100-150 ppm). |

| IR Spectroscopy | A strong absorption band for the C=O stretch (amide I band) around 1650-1690 cm⁻¹. A broad band for the N-H stretch between 3200-3400 cm⁻¹. The O-H stretch of the minor tautomer would appear as a broad band around 3200-3600 cm⁻¹.[7] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 171.19. |

The interpretation of spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. Resources like PubChem provide extensive spectral information for a wide range of chemicals, which can serve as a valuable reference.[8]

Synthesis Methodologies

The synthesis of substituted pyridones like this compound can be approached through several strategic routes. A common and effective method involves the construction of the pyridine ring followed by functional group manipulation, or the modification of a pre-existing pyridine scaffold.

Protocol: Synthesis via Suzuki Coupling and Hydrolysis

This workflow outlines a plausible two-step synthesis starting from commercially available materials. The causality behind this choice is the high reliability and functional group tolerance of the Suzuki coupling for creating the C-C bond between the pyridine and phenyl rings, followed by a standard hydrolysis reaction to form the pyridone.

Step-by-Step Methodology:

-

Reaction Setup: To a three-necked flask purged with nitrogen, add 2-hydroxy-5-bromopyridine (1 eq.), phenylboronic acid (1.2 eq.), sodium carbonate (2.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

This self-validating protocol includes monitoring by TLC/LC-MS to ensure reaction completion and employs standard purification techniques to guarantee the isolation of a high-purity product, which can then be confirmed by the spectroscopic methods outlined previously.

Chemical Reactivity

The reactivity of this compound is governed by the functional groups present in its predominant pyridone form: the amide (lactam) functionality, the conjugated double bonds, and the phenyl substituent.

-

N-Alkylation/Arylation: The nitrogen atom can be alkylated or arylated under basic conditions using appropriate electrophiles (e.g., alkyl halides, arylboronic acids).

-

O-Alkylation: While the N-H is more acidic, some O-alkylation of the minor enol tautomer can occur under specific conditions, leading to 2-alkoxypyridine derivatives.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the phenyl substituent can undergo typical electrophilic reactions (e.g., nitration, halogenation), primarily at the ortho and para positions relative to the pyridine ring. The pyridone ring itself can undergo substitution, with the positions ortho and para to the nitrogen being the most likely sites.

-

Conversion of the Carbonyl Group: The carbonyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), yielding 2-chloro-5-phenylpyridine, a versatile intermediate for further nucleophilic substitution reactions.

Applications in Drug Development

Pyridone and pyridine scaffolds are of immense interest in medicinal chemistry due to their unique physicochemical properties, including weak alkalinity and the ability to act as both hydrogen-bond donors and acceptors.[9] These characteristics allow them to interact effectively with biological targets.

-

Privileged Fragment: Pyridones are considered privileged fragments in drug design, appearing in molecules with diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and cytotoxic properties.[9]

-

Improving Drug-like Properties: The incorporation of a pyridine motif into a drug candidate can improve metabolic stability, permeability, and binding potency.[10]

-

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, where the nitrogen atom can introduce a key hydrogen bonding interaction or alter the electronic properties of the molecule to enhance target engagement or improve pharmacokinetic profiles.

The phenyl substituent in this compound provides a site for further functionalization, allowing for the generation of diverse chemical libraries for screening against various therapeutic targets. This makes it a valuable building block for developing novel therapeutics.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. jst-ud.vn [jst-ud.vn]

- 4. researchgate.net [researchgate.net]

- 5. 5-Phenyl-2-pyridinamine | C11H10N2 | CID 105097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Phenyl-2-pyridone | C11H9NO | CID 598785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Phenylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Phenylpyridin-2-ol Scaffold

The pyridine ring is a foundational scaffold in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its derivatives are noted for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Within this versatile class of compounds, this compound emerges as a molecule of significant interest. Its structure, featuring a phenyl group appended to the pyridin-2-one core, presents a unique combination of steric and electronic features that are attractive for drug design. The pyridin-2-one motif itself is a privileged structure in drug discovery, known for its ability to act as both a hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets.[2][3][4][5]

This technical guide provides a comprehensive exploration of the core physicochemical characteristics of this compound. Understanding these properties is paramount for researchers in drug development, as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[6] This document will delve into the structural and electronic properties, solubility, acidity, and spectral characteristics of this compound, offering both theoretical insights and detailed experimental protocols for their determination.

I. Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its lactam form, 5-phenyl-2(1H)-pyridone. This equilibrium is a critical determinant of its chemical behavior and physicochemical properties. The relative populations of these two tautomers are influenced by the surrounding environment, such as the solvent polarity.[7][8] In non-polar solvents, the 2-hydroxypyridine form may be more favored, while polar solvents tend to favor the 2-pyridone form.[7]

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [9] |

| Molecular Weight | 171.2 g/mol | [9] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=N2)O | |

| InChI Key | SBPJNWALEGSPAS-UHFFFAOYSA-N |

II. Predicted Physicochemical Properties and Drug-Likeness

A key aspect of early-stage drug discovery is the assessment of a compound's "drug-likeness." Lipinski's Rule of Five provides a set of guidelines to evaluate the oral bioavailability of a potential drug candidate.[6][10][11][12][13]

Lipinski's Rule of Five Analysis for this compound:

| Lipinski's Rule Parameter | Value for this compound | Compliance |

| Molecular Weight | 171.2 Da (< 500 Da) | Yes |

| LogP (octanol-water partition coefficient) | Predicted: ~1.5 - 2.5 | Yes (< 5) |

| Hydrogen Bond Donors | 1 (from the -OH or -NH group) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 (the nitrogen and oxygen atoms) | Yes (≤ 10) |

Based on this analysis, this compound is predicted to have good oral bioavailability and exhibits favorable drug-like properties.

III. Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is crucial for validating computational predictions and for regulatory submissions. The following sections provide detailed, standardized protocols for characterizing this compound.

A. Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.[9][14][15][16] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[9][14]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[15]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[9]

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

B. Solubility Assessment

Solubility is a critical parameter that influences a drug's absorption and formulation. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized method for determining water solubility.[17][18][19]

Experimental Protocol: Shake-Flask Method (adapted from OECD 105)

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or other relevant solvents such as buffers at different pH values, ethanol, and DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached. This may take 24-48 hours.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units of mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

C. Acidity Constant (pKa) Determination

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values.[20][21][22][23] This, in turn, affects its solubility, permeability, and interaction with biological targets.[24] For a compound like this compound, which can act as a weak acid (due to the hydroxyl group) or a weak base (due to the pyridine nitrogen), determining the pKa is essential. Potentiometric titration and UV-Vis spectrophotometry are two common methods for pKa determination.[20][21][24][25][26][27][28][29]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture for poorly soluble compounds).[20][25]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[20][22]

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Reporting: The experimentally determined pKa value is reported.

Caption: Workflow for pKa Determination via Potentiometric Titration.

IV. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[30][31][32][33][34]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridin-2-one rings. The chemical shifts and coupling patterns of these protons will be indicative of their electronic environment and spatial relationships. The proton of the hydroxyl or amine group will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule.[31][32] The chemical shifts of the carbons in the pyridin-2-one ring will be particularly informative about the tautomeric equilibrium. The carbonyl carbon of the 2-pyridone tautomer is expected to resonate at a significantly downfield chemical shift (typically >160 ppm).

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

O-H/N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretch of the hydroxypyridine tautomer or the N-H stretch of the pyridone tautomer.

-

C=O Stretching: A strong, sharp absorption band around 1650-1690 cm⁻¹ would confirm the presence of the carbonyl group in the 2-pyridone tautomer.

-

Aromatic C=C and C-H Stretching: Absorptions in the regions of 1400-1600 cm⁻¹ (C=C stretching) and 3000-3100 cm⁻¹ (aromatic C-H stretching) are expected for both aromatic rings.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[35][36][37][38][39]

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 171).

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of the aromatic rings. Common fragment ions may arise from the loss of small neutral molecules such as CO (from the pyridone ring) or HCN. The stability of the aromatic rings will likely lead to a relatively simple fragmentation pattern with a prominent molecular ion.[35][36][38]

V. Conclusion

This compound is a molecule with significant potential in drug discovery, largely due to the favorable properties imparted by the pyridin-2-one scaffold.[2][3] Its physicochemical characteristics, including its tautomeric nature, solubility, and acidity, are critical to its biological activity and pharmacokinetic profile. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the comprehensive characterization of this compound and its derivatives. A thorough understanding of these properties will empower researchers to make informed decisions in the design and development of novel therapeutic agents based on this promising molecular scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds | Semantic Scholar [semanticscholar.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives - ProQuest [proquest.com]

- 9. byjus.com [byjus.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. pennwest.edu [pennwest.edu]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. filab.fr [filab.fr]

- 18. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 19. oecd.org [oecd.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijper.org [ijper.org]

- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 26. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 28. youtube.com [youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. chemrxiv.org [chemrxiv.org]

- 32. researchgate.net [researchgate.net]

- 33. Thieme E-Books & E-Journals [thieme-connect.de]

- 34. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 35. GCMS Section 6.9.5 [people.whitman.edu]

- 36. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 37. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 38. chem.libretexts.org [chem.libretexts.org]

- 39. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Characterization of 5-Phenylpyridin-2-ol and its Tautomer, 5-Phenyl-2-pyridone

This document serves as an in-depth technical guide for the spectroscopic analysis of 5-Phenylpyridin-2-ol (CAS 76053-45-7). A critical aspect of this molecule's chemistry is its existence as a pair of readily interconverting tautomers: this compound and 5-phenyl-2-pyridone. This guide provides a detailed examination of the spectroscopic data which overwhelmingly supports the prevalence of the 5-phenyl-2-pyridone form in most analytical conditions. The insights and protocols herein are designed for researchers, chemists, and drug development professionals who require unambiguous structural confirmation of this important heterocyclic compound.

The Central Question: Tautomerism

The structural identity of this compound is fundamentally defined by its tautomeric equilibrium. The two forms, an aromatic alcohol (the "-ol" form) and a lactam (the "-one" form), exist in a dynamic balance.

-

This compound (Enol/Hydroxypyridine form): A fully aromatic pyridine ring substituted with a hydroxyl group.

-

5-Phenyl-2-pyridone (Keto/Pyridone form): A diene-based ring system containing a carbonyl group and an N-H bond (an amide).

For the parent compound, 2-hydroxypyridine, the pyridone tautomer is the predominant form in the solid state and in polar solvents.[1][2] This preference is driven by favorable intermolecular hydrogen bonding and the resonance stabilization of the amide group within the pyridone ring.[1] While non-polar solvents can slightly favor the hydroxypyridine form, for most practical applications and spectroscopic analyses (which often use polar deuterated solvents like DMSO-d₆ or CDCl₃), the compound behaves as 5-phenyl-2-pyridone.[2] Therefore, the following spectroscopic data is interpreted based on the expected structure of the 5-phenyl-2-pyridone tautomer.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Infrared (IR) Spectroscopy: The Decisive Evidence

IR spectroscopy provides the most direct and unambiguous evidence for the dominance of the pyridone tautomer. The key is the presence of a strong carbonyl (C=O) absorption and a characteristic N-H stretch, coupled with the absence of a broad O-H band that would signify the hydroxypyridine form.

Expected IR Absorption Bands for 5-Phenyl-2-pyridone:

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity & Comments |

|---|---|---|

| N-H Stretch | 3300 - 3100 | Medium-Strong, Broad. Indicative of hydrogen-bonded N-H group. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium. From both the phenyl and pyridone rings. |

| C=O Stretch (Amide) | 1670 - 1640 | Strong. This is the hallmark absorption for the 2-pyridone structure.[2][3] |

| C=C Stretch | 1600 - 1450 | Medium to Strong (multiple bands). Aromatic and diene stretches. |

| N-H Bend | 1640 - 1550 | Medium. Often overlaps with C=C stretches. |

| C-H Bend (Aromatic) | 900 - 690 | Strong. Out-of-plane bending provides information on substitution patterns. |

Expertise & Causality: The choice to begin with IR analysis is strategic. The C=O stretch is an exceptionally strong and reliable absorption. Its presence immediately confirms the molecular backbone is that of the pyridone. If this band were absent and a broad O-H stretch (around 3400-3200 cm⁻¹) were present instead, it would indicate the hydroxypyridine tautomer. For 2-pyridone itself, the C=O stretch is a dominant feature of the spectrum, validating this approach.[2][4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid 5-phenyl-2-pyridone sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Apply pressure to ensure firm contact between the sample and the crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

-

-

Data Processing: Perform an automatic baseline correction and peak-picking analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments, allowing for complete structural assignment. The chemical shifts are highly sensitive to the electronic environment, which differs significantly between the two tautomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-phenyl-2-pyridone is expected to show distinct signals for the three protons on the pyridone ring, the five protons on the phenyl ring, and a characteristically broad signal for the N-H proton.

Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz):

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|

| N-H | ~11.5 | Broad Singlet | - | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| H4 | ~7.8 | Doublet of Doublets | J ≈ 9.5, 2.5 Hz | Coupled to both H3 and H6 (long-range). Deshielded by the adjacent phenyl group. |

| Phenyl-H (ortho) | ~7.6 | Multiplet | - | Standard aromatic region. |

| H6 | ~7.5 | Doublet | J ≈ 2.5 Hz | Coupled to H4. Adjacent to the electron-donating nitrogen. |

| Phenyl-H (meta, para) | ~7.4 | Multiplet | - | Standard aromatic region. |

| H3 | ~6.5 | Doublet | J ≈ 9.5 Hz | Coupled to H4. Adjacent to the carbonyl group. |

Note: Predictions are based on data for 2-pyridone and known substituent effects of a phenyl group.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is particularly informative due to the presence of the C=O carbon at a low field (downfield) chemical shift, which is absent in the hydroxypyridine tautomer.

Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

|---|---|---|

| C2 (C=O) | ~163 | Carbonyl carbon, highly deshielded. The key indicator of the pyridone form. |

| C6 | ~140 | Deshielded due to proximity to nitrogen. |

| C-Ar (ipso) | ~138 | Quaternary carbon of the phenyl ring attached to the pyridone. |

| C4 | ~135 | Deshielded due to proximity to the phenyl group. |

| CH-Ar (para, ortho) | ~129 | Phenyl carbons. |

| CH-Ar (meta) | ~127 | Phenyl carbons. |

| C5 | ~120 | Shielded relative to other pyridone carbons. |

| C3 | ~118 | Shielded due to position between two sp² carbons. |

Note: Predictions are based on data for 2-pyridone and known substituent effects.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Set the spectral width to cover a range of 0 to 14 ppm.

-

Use a standard 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 180 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing: For both spectra, apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. For 5-phenyl-2-pyridone, the molecular formula is C₁₁H₉NO, giving a monoisotopic mass of 171.068 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment Ion | Relative Abundance | Interpretation |

|---|---|---|---|

| 171 | [C₁₁H₉NO]⁺ | Moderate | Molecular Ion (M⁺) |

| 143 | [C₁₁H₉N]⁺ or [C₁₀H₇O]⁺ | Moderate | Loss of Carbon Monoxide (CO) |

| 142 | [C₁₁H₈N]⁺ | Moderate | Loss of formyl radical (CHO) |

| 115 | [C₉H₇]⁺ | Strong | Loss of CO and HCN |

| 77 | [C₆H₅]⁺ | Moderate | Phenyl cation |

Expertise & Causality: The fragmentation is initiated by the ionization of the molecule. A primary and highly characteristic fragmentation pathway for pyridones is the loss of a neutral CO molecule (28 Da) via a retro-Diels-Alder-type mechanism or direct expulsion. The resulting fragments can provide confirmation of the core structure.

Caption: Proposed fragmentation pathway of 5-phenyl-2-pyridone in EI-MS.

Experimental Protocol: GC-MS (with EI source)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

GC Separation:

-

Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the elution of the compound, for example, starting at 100 °C and ramping to 280 °C at 10 °C/min.

-

-

MS Data Acquisition:

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range from m/z 40 to 300.

-

The mass spectrum should be recorded at the apex of the chromatographic peak corresponding to 5-phenyl-2-pyridone.

-

Integrated Spectroscopic Analysis Workflow

For a robust and self-validating structural elucidation, the analytical techniques should be used in a complementary and logical sequence.

Caption: Integrated workflow for the structural confirmation of 5-phenyl-2-pyridone.

Conclusion

The comprehensive spectroscopic analysis of this compound demonstrates that it predominantly exists as its 5-phenyl-2-pyridone tautomer. Infrared spectroscopy is the most direct tool for this determination, clearly showing the characteristic amide C=O and N-H absorptions. ¹H and ¹³C NMR spectroscopies provide the detailed atomic connectivity consistent with the pyridone structure, while mass spectrometry confirms the expected molecular weight and reveals logical fragmentation patterns. By following the integrated workflow described, researchers can achieve unambiguous and reliable characterization of this compound.

References

A Comprehensive Technical Guide to the Tautomerism of 5-phenyl-2-pyridone and 5-phenylpyridin-2-ol

Introduction

The tautomeric equilibrium between lactam and lactim forms of heterocyclic compounds is a cornerstone of physical organic chemistry with profound implications in medicinal chemistry and drug development.[1][2][3] The position of this equilibrium dictates a molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and, consequently, its biological activity. This guide provides an in-depth exploration of the tautomerism of 5-phenyl-2-pyridone and its corresponding lactim form, 5-phenylpyridin-2-ol. We will delve into the synthesis of this scaffold, the analytical techniques used to characterize the tautomeric equilibrium, and the various factors that influence the predominance of one form over the other.

The 2-pyridone/2-hydroxypyridine system serves as a classic model for studying lactam-lactim tautomerism.[1][4] In the gas phase, the 2-hydroxypyridine (lactim) form is slightly more stable.[5] However, in the solid state and in polar solvents, the equilibrium shifts significantly towards the 2-pyridone (lactam) form.[4][5] This shift is attributed to the greater polarity of the lactam tautomer and its ability to form strong intermolecular hydrogen bonds, often leading to dimerization.[4] The introduction of a phenyl substituent at the 5-position introduces additional electronic and steric effects that modulate this delicate equilibrium.

Synthesis of 5-phenyl-2-pyridone

The synthesis of 5-phenyl-2-pyridone serves as the entry point for studying its tautomeric properties. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. A common and effective approach involves a Suzuki-Miyaura cross-coupling reaction, which is renowned for its high yields and functional group tolerance.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 5-phenyl-2-pyridone from 5-bromo-2-pyridone and phenylboronic acid.

Materials:

-

5-bromo-2-pyridone

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromo-2-pyridone (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Causality of Experimental Choices:

-

Catalyst System: The Pd(OAc)₂/PPh₃ system is a robust and commonly used catalyst for Suzuki-Miyaura couplings. Palladium(0), generated in situ from the reduction of Pd(II), is the active catalytic species. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

-

Base: Sodium carbonate is used as a base to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

-

Solvent System: The dioxane/water mixture provides a biphasic medium that dissolves both the organic reactants and the inorganic base, allowing the reaction to proceed efficiently.

Characterization of the Tautomeric Equilibrium

The lactam-lactim equilibrium of 5-phenyl-2-pyridone is a dynamic process. A variety of spectroscopic techniques are employed to probe this equilibrium and determine the relative populations of the two tautomers under different conditions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of the two tautomers are distinct. The lactam form (5-phenyl-2-pyridone) will show a characteristic N-H proton signal, typically a broad singlet, in the range of 10-13 ppm. The lactim form (this compound) will exhibit a sharp O-H proton signal, the chemical shift of which is sensitive to solvent and concentration. The aromatic protons will also show subtle differences in their chemical shifts and coupling patterns due to the different electronic environments in the two forms.

-

¹³C NMR: The most significant difference in the ¹³C NMR spectra is the chemical shift of the carbon at the 2-position. In the lactam form, this carbon is part of a carbonyl group (C=O) and will resonate at a downfield chemical shift (typically >160 ppm). In the lactim form, this carbon is part of an enol (C-OH) and will appear at a more upfield chemical shift.

Infrared (IR) Spectroscopy:

-

IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer.

-

Lactam (5-phenyl-2-pyridone): A strong absorption band corresponding to the C=O stretching vibration will be observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹.

-

Lactim (this compound): The C=O absorption will be absent. Instead, a broad O-H stretching band will be present in the region of 3200-3600 cm⁻¹, and a C=N stretching vibration may be observed around 1600-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

The two tautomers have different chromophores and thus exhibit distinct UV-Vis absorption spectra.[6]

-

The lactam form typically has a longer wavelength absorption maximum (λ_max) compared to the lactim form.[6]

-

By comparing the UV-Vis spectrum of the sample to those of N-methylated (locked lactam) and O-methylated (locked lactim) derivatives, the position of the equilibrium can be estimated.

Experimental Workflow for Tautomer Analysis

Caption: Workflow for the synthesis and analysis of 5-phenyl-2-pyridone tautomerism.

Factors Influencing the Tautomeric Equilibrium

The position of the lactam-lactim equilibrium is not static and can be significantly influenced by several external factors. Understanding these influences is critical for controlling the properties of the molecule in different environments.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomer.[4][7]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate the more polar lactam form through hydrogen bonding, thus shifting the equilibrium in favor of the 5-phenyl-2-pyridone tautomer. The presence of water molecules can strongly reduce the tautomerization barrier.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds but cannot donate them. They also favor the more polar lactam form.

-

Nonpolar Solvents (e.g., hexane, chloroform): In nonpolar solvents, the less polar lactim form, this compound, is favored. In these environments, the lactam form tends to self-associate and form hydrogen-bonded dimers.[4]

Table 1: Solvent Effects on the Lactam-Lactim Equilibrium

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |

| Water | 80.1 | 5-phenyl-2-pyridone (Lactam) | High polarity and hydrogen bonding stabilize the lactam form.[7] |

| Methanol | 32.7 | 5-phenyl-2-pyridone (Lactam) | Polar protic solvent stabilizes the lactam form. |

| DMSO | 46.7 | 5-phenyl-2-pyridone (Lactam) | High polarity favors the more polar lactam tautomer.[7] |

| Chloroform | 4.8 | This compound (Lactim) | Lower polarity favors the less polar lactim form. |

| Hexane | 1.9 | This compound (Lactim) | Nonpolar solvent strongly favors the lactim form. |

Temperature Effects

Temperature can also influence the tautomeric equilibrium. Increasing the temperature can provide the necessary energy to overcome the activation barrier for tautomerization, leading to a shift in the equilibrium position. For 6-chloro-2-pyridone, an increase in temperature was observed to increase the population of the lactim tautomer.[1][2] This suggests that the conversion from the lactam to the lactim form is an endothermic process in that specific system. The effect of temperature on the 5-phenyl-2-pyridone equilibrium would require experimental determination but is expected to follow similar thermodynamic principles.

pH Effects

The pH of the medium can have a dramatic effect on the tautomeric equilibrium, particularly in aqueous solutions.

-

Acidic Conditions: In acidic solutions, the nitrogen atom of the pyridone ring can be protonated. This protonation favors the lactim form, as the resulting cation is resonance-stabilized.

-

Basic Conditions: In basic solutions, a proton can be abstracted from either the N-H of the lactam or the O-H of the lactim. Deprotonation of the lactam form leads to an anion that is resonance-stabilized, with the negative charge delocalized over the oxygen and nitrogen atoms.

Caption: Factors influencing the lactam-lactim tautomeric equilibrium.

Conclusion and Future Directions

The tautomerism of 5-phenyl-2-pyridone and this compound is a finely balanced equilibrium governed by a combination of intramolecular electronic effects and intermolecular interactions with the surrounding environment. A thorough understanding of this equilibrium is paramount for researchers in drug discovery and materials science, as the predominant tautomer will dictate the molecule's interactions with biological targets or its properties in a solid-state material.

Future research in this area could focus on:

-

Quantitative determination of equilibrium constants in a wider range of solvents and at various temperatures using advanced spectroscopic techniques like 2D IR spectroscopy.[1][2]

-

Computational studies , such as Density Functional Theory (DFT) calculations, to model the tautomeric equilibrium and provide deeper insights into the energetic landscape of the tautomerization process.[1][2][8]

-

Synthesis and evaluation of derivatives with different substituents on the phenyl ring to further probe the electronic effects on the tautomeric equilibrium.

By combining experimental and theoretical approaches, a comprehensive picture of the tautomeric behavior of 5-phenyl-2-pyridone can be achieved, paving the way for the rational design of novel molecules with tailored properties.

References

- 1. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 7. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]

- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and historical synthesis of 5-Phenylpyridin-2-ol

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 5-Phenylpyridin-2-ol

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its historical synthesis, the evolution of synthetic methodologies, and the mechanistic principles that underpin its creation. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important molecular scaffold.

Introduction: The Significance of the 5-Aryl-2-Pyridone Scaffold

This compound, which exists in tautomeric equilibrium with its more stable pyridone form, 5-phenyl-2(1H)-pyridone, is a cornerstone of modern medicinal chemistry. Its rigid, planar structure, combined with its capacity for hydrogen bonding and π-stacking interactions, makes it a "privileged scaffold." This term, coined by Evans et al., refers to molecular frameworks that can bind to multiple, unrelated biological targets.[1] The 5-aryl-2-pyridone core is found in numerous therapeutic agents, including noncompetitive AMPA receptor antagonists like Perampanel, which is used to treat epilepsy.[2] Understanding the synthesis of this core structure is fundamental to developing new chemical entities with potential therapeutic applications.

The Evolution of Synthesis: From Classical Condensations to Modern Cross-Coupling

The synthesis of the pyridone ring has evolved significantly over the past century. Early methods relied on classical condensation reactions, while contemporary approaches leverage the efficiency and functional group tolerance of transition metal-catalyzed cross-coupling reactions.

Foundational Approaches: Cyclocondensation Reactions

Historically, the construction of the pyridinone ring was primarily achieved through the cyclic condensation of two acyclic precursors.[3] These methods involve forming the six-membered ring by reacting components that provide the necessary carbon and nitrogen atoms. A general strategy involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amine source, often ammonia or a primary amine, followed by cyclization and dehydration.

For instance, a common approach involves the condensation of an enamine with a derivative of malonic acid. While effective for creating the basic pyridone structure, these methods often require harsh reaction conditions and may lack the regioselectivity needed for complex, substituted pyridones like this compound.

Workflow: A Comparative Overview of Synthetic Paradigms

The following diagram illustrates the conceptual shift from classical multi-step condensation routes to modern, more direct cross-coupling strategies for accessing the this compound scaffold.

Caption: High-level comparison of classical vs. modern synthetic routes.

The Era of Transition Metal Catalysis: The Suzuki-Miyaura Reaction

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds, including 5-phenylpyridones. The Suzuki-Miyaura reaction, in particular, has become a method of choice due to its mild conditions, high yields, commercial availability of reagents, and tolerance of a wide range of functional groups.[4]

This approach typically involves the coupling of a 5-halopyridin-2-ol (or a protected derivative) with phenylboronic acid in the presence of a palladium catalyst and a base. The protecting group on the pyridone oxygen (e.g., methyl or benzyl) is often necessary to prevent O-arylation and improve solubility.

Detailed Synthetic Protocol: Suzuki-Miyaura Synthesis of 5-Phenyl-2-methoxypyridine

The following protocol details a representative Suzuki-Miyaura coupling to synthesize the protected precursor to this compound, followed by deprotection. This two-step process is highly efficient and scalable.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction: 5-Bromo-2-methoxypyridine + Phenylboronic Acid → 5-Phenyl-2-methoxypyridine

Methodology:

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as potassium phosphate (K₃PO₄, 2.0 eq).[4]

-

Reaction Execution: Heat the reaction mixture to 85-95°C and stir vigorously for 12-18 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-phenyl-2-methoxypyridine as a pure solid.

Step 2: Demethylation to Yield this compound

Reaction: 5-Phenyl-2-methoxypyridine → this compound

Methodology:

-

Reagent Addition: Dissolve the 5-phenyl-2-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the solution to 0°C in an ice bath.

-

Cleavage: Add a strong Lewis acid, such as boron tribromide (BBr₃, 1.5 eq), dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

| Parameter | Suzuki Coupling (Step 1) | Demethylation (Step 2) |

| Typical Yield | 85-95% | >90% |

| Purity (Post-Purification) | >98% (by HPLC) | >99% (by HPLC) |

| Key Reagents | Pd(PPh₃)₄, Phenylboronic Acid | Boron Tribromide (BBr₃) |

| Reaction Time | 12-18 hours | 2-4 hours |

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting synthetic challenges. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Stability Profiling of 5-Phenylpyridin-2-ol for Laboratory Applications

Introduction

5-Phenylpyridin-2-ol, a member of the 2-pyridone class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. The 2-pyridone motif is considered a "privileged scaffold" due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to modulate physicochemical properties like solubility and lipophilicity.[1][2][3] A critical and often foundational aspect of working with any novel or specialized compound is the thorough characterization of its solubility and stability. These parameters are not merely physical constants; they are pivotal in determining a compound's utility, from its behavior in biological assays to its formulation viability and shelf-life.[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility and stability of this compound. We will move beyond theoretical data to provide robust, field-proven experimental protocols, explain the causality behind methodological choices, and offer a clear pathway to generating reliable and reproducible data.

Physicochemical Profile of this compound

Before delving into experimental determination, it is crucial to understand the inherent chemical nature of this compound. A key characteristic of 2-pyridones is their existence in a tautomeric equilibrium with their 2-hydroxypyridine form. For this compound, the lactam (pyridone) form is known to predominate in both solid and solution phases, a factor that significantly influences its polarity and hydrogen bonding capabilities.[1][2]

| Property | Value | Source |

| Chemical Structure | (Image of this compound structure) | - |

| Molecular Formula | C₁₁H₉NO | Calculated |

| Molecular Weight | 171.20 g/mol | Calculated |

| Tautomeric Form | Predominantly 5-phenyl-2(1H)-pyridone | [1][2] |

| Predicted Polarity | Biphasic: Polar lactam ring, non-polar phenyl ring | Structural Analysis |

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For drug discovery and development, this property impacts everything from assay reliability to bioavailability.[4][7] We will focus on determining the thermodynamic (or equilibrium) solubility, which represents the true saturation point of the compound and is best measured using the "gold standard" shake-flask method.[8][9]

Predicted Qualitative Solubility

The "like dissolves like" principle is a fundamental guide for predicting solubility.[10] this compound possesses a polar, hydrogen-bonding capable pyridone ring and a non-polar, hydrophobic phenyl ring. This dual nature suggests:

-

Low solubility in highly non-polar solvents like hexanes.

-

Low to moderate solubility in polar protic solvents like water, where the phenyl group limits dissolution despite the polar ring.

-

Moderate to high solubility in polar aprotic solvents like DMSO and DMF, which can solvate the polar portion of the molecule effectively.

-

Good solubility in lower-chain alcohols (e.g., methanol, ethanol) that share characteristics of both polar and non-polar solvents.

Quantitative Solubility Data Summary

The following table should be used to record experimentally determined solubility values. A diverse range of common laboratory solvents is recommended to build a comprehensive profile.[11][12]

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water | Polar Protic | 25 | e.g., Sparingly Soluble | |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Polar Protic (Aqueous) | 25 | e.g., Slightly Soluble | |

| Methanol | Polar Protic | 25 | e.g., Soluble | |

| Ethanol | Polar Protic | 25 | e.g., Soluble | |

| Acetone | Polar Aprotic | 25 | e.g., Freely Soluble | |

| Acetonitrile | Polar Aprotic | 25 | e.g., Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | e.g., Very Soluble | |

| Dichloromethane (DCM) | Non-Polar | 25 | e.g., Soluble | |

| Toluene | Non-Polar | 25 | e.g., Slightly Soluble | |

| Hexanes | Non-Polar | 25 | e.g., Insoluble |

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system for accurately determining the equilibrium solubility of this compound.[8][9]

Rationale: The shake-flask method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most reliable solubility measurement.[8] Incubation for 24-48 hours is critical to ensure this equilibrium is achieved, especially for compounds that dissolve slowly.[6]

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a series of glass vials, each containing a known volume (e.g., 5 mL) of a selected solvent.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or rotator set to 25°C. Agitate the samples at a constant speed for 24 to 48 hours.

-

Causality Insight: Constant agitation maximizes the surface area of the solid exposed to the solvent, facilitating the dissolution process and ensuring the entire system reaches a uniform saturated state.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved microparticulates.

-

Trustworthiness Check: Filtration is a critical step. Failure to remove undissolved solid will lead to an overestimation of solubility. The first few drops from the filter should be discarded to avoid any potential adsorption effects.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the analytical method (e.g., UV-Vis Spectroscopy or HPLC-UV).

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standards and the diluted sample.

-

Generate a calibration curve from the standard solutions.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by applying the dilution factor. This value is the thermodynamic solubility.

Workflow for Solubility Determination

Caption: A logical workflow for determining thermodynamic solubility.

Stability Profiling

Stability testing evaluates the effect of environmental factors on the quality of a compound over time.[5] It is essential for determining appropriate storage conditions and predicting shelf-life. Forced degradation (or stress testing) is a crucial first step, designed to accelerate the degradation process to identify likely degradation products and pathways.[13][14][15]

Stability-Indicating Analytical Method

A prerequisite for any stability study is a validated stability-indicating analytical method (SIAM). This is typically a gradient reverse-phase HPLC method capable of separating the intact parent compound (this compound) from all potential degradation products, process impurities, and excipients without interference.[13][16][17][18] The development of such a method is outside the scope of this guide but is a mandatory precursor to the following protocol.

Summary of Forced Degradation Study Results

This table should be used to summarize the results from the forced degradation experiments. The goal is to induce a modest level of degradation (e.g., 5-20%) to allow for the detection and identification of degradants.

| Stress Condition | Time Points (hours) | % Recovery of Parent Compound | Observations (e.g., # of degradants) |

| Hydrolytic | |||

| 0.1 M HCl, 60°C | 0, 2, 6, 12, 24 | ||

| Water, 60°C | 0, 2, 6, 12, 24 | ||

| 0.1 M NaOH, RT | 0, 2, 6, 12, 24 | ||

| Oxidative | |||

| 3% H₂O₂, RT | 0, 2, 6, 12, 24 | ||

| Thermal | |||

| 80°C (Solid State) | 0, 24, 48, 72 | ||

| Photolytic | |||

| ICH Q1B Option 2 | 0, plus final time point |

Experimental Protocol: Forced Degradation Study

Rationale: This protocol exposes this compound to harsh conditions to accelerate its breakdown. By analyzing the samples at various time points, we can understand its lability and the conditions under which it is most stable.[13][14]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix one part of the stock solution with one part of 0.1 M HCl. Incubate in a water bath at 60°C. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Mix one part of the stock solution with one part of 0.1 M NaOH. Keep at room temperature. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

-

Causality Insight: Base hydrolysis is often performed at room temperature because it can be much more rapid and aggressive than acid hydrolysis for many functional groups.

-

-

Oxidative Degradation: Mix one part of the stock solution with one part of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.

-

Thermal Degradation: Place a known amount of solid this compound in a vial and store it in an oven at 80°C. At specified time points, dissolve a sample of the solid in a suitable solvent to the target concentration for analysis.

-

Photostability: Expose both a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze the samples at the end of the exposure period.

-

Analysis: Analyze all samples using the pre-validated stability-indicating HPLC method. Calculate the percent recovery of the parent compound relative to a time-zero or dark control sample. Examine the chromatograms for the appearance of new peaks, which represent degradation products.

Workflow for Stability Profiling

Caption: A parallel workflow for assessing compound stability under various stress conditions.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application in any research or development context. While theoretical predictions based on its biphasic structure provide a useful starting point, rigorous experimental verification is non-negotiable. The shake-flask method remains the definitive approach for determining thermodynamic solubility, providing the accuracy needed for downstream applications. Similarly, a systematic forced degradation study, underpinned by a robust stability-indicating analytical method, is the only reliable way to elucidate degradation pathways and establish appropriate handling and storage protocols. By following the detailed methodologies outlined in this guide, researchers can generate the high-quality, reproducible data required to confidently advance their work with this promising compound.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. japsonline.com [japsonline.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. youtube.com [youtube.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. calpaclab.com [calpaclab.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. ijtsrd.com [ijtsrd.com]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. royed.in [royed.in]

- 18. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 5-Phenylpyridin-2-ol: A Methodological Whitepaper for Researchers in Drug Development

An In-depth Technical Guide:

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 5-Phenylpyridin-2-ol, a molecular scaffold of considerable interest in medicinal chemistry. The content is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key methodological choices. This approach is designed to empower researchers, scientists, and drug development professionals to perform robust, reproducible, and insightful in silico studies.

Section 1: Strategic Imperative - Why Computational Chemistry for this compound?

In the landscape of modern drug discovery, understanding the intrinsic properties of a molecule at the electronic level is paramount for rational drug design. This compound and its analogs have demonstrated a range of biological activities, making them a focal point for further development. Quantum chemical calculations serve as a powerful analytical tool, offering insights that are often inaccessible through purely experimental means.

Through these calculations, we can accurately predict:

-

Stable 3D Conformations: The precise geometry of the molecule, which is fundamental to its interaction with biological targets.

-

Electronic Landscape: The distribution of electrons, which dictates the molecule's reactivity and intermolecular interactions. This includes mapping the electrostatic potential and identifying frontier molecular orbitals.

-

Spectroscopic Signatures: Predicting properties like infrared (IR) spectra, which can aid in experimental characterization.

-

Reactivity Hotspots: Identifying which atoms are most susceptible to metabolic transformation or interaction with a receptor.

This guide will delineate a validated workflow to obtain these critical molecular descriptors.

Section 2: The Theoretical Cornerstone - Selecting a Robust Computational Methodology

The fidelity of quantum chemical predictions is intrinsically tied to the chosen level of theory, which encompasses both the theoretical method and the basis set. For a molecule of the size and complexity of this compound, a judicious balance between accuracy and computational expense is essential.

The Method of Choice: Density Functional Theory (DFT)

For medium-sized organic molecules, Density Functional Theory (DFT) has emerged as the preeminent computational method. It provides a highly favorable accuracy-to-cost ratio, making it a workhorse in the field. The central premise of DFT is that the ground-state energy of a molecule can be determined from its electron density. The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional.

In this guide, we advocate for the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional . B3LYP has a well-established history of providing reliable results for a diverse range of organic systems. Its inclusion of a component of exact Hartree-Fock exchange enhances its ability to describe the electronic structure of conjugated systems, such as the one present in this compound.

The Language of Electrons: The Basis Set

The basis set is a collection of mathematical functions that are used to construct the molecular orbitals. A more extensive basis set will yield a more accurate description of the electron distribution, albeit at a greater computational cost.

For this compound, the 6-311++G(d,p) basis set is recommended. The components of this basis set are as follows:

-

6-311G: A triple-zeta basis set, which provides a flexible and accurate representation of the valence electrons.

-

++: These symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are critical for describing non-covalent interactions and the behavior of electrons far from the nucleus.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is crucial for accurately modeling chemical bonds.

The combination of B3LYP with the 6-311++G(d,p) basis set represents a robust and widely accepted level of theory for this class of molecules.

Section 3: The Experimental Protocol - A Validated Computational Workflow

The following section outlines a systematic, step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to ensure the scientific validity of the results at each stage.

Caption: A structured workflow for quantum chemical calculations.

Step 1: Initial Structure Generation

An initial three-dimensional structure of this compound is required as a starting point. This can be created using any standard molecular modeling software, such as GaussView or Avogadro. While the initial geometry does not need to be perfect, a chemically reasonable starting point will facilitate a more efficient geometry optimization.

Step 2: Geometry Optimization

The purpose of geometry optimization is to locate the minimum energy structure on the potential energy surface.[1][2][3] This is an iterative procedure where the forces on each atom are minimized.[4]

Protocol:

-

Input File Creation: Construct an input file for a quantum chemistry software package (e.g., Gaussian). This file must specify the initial atomic coordinates, the chosen level of theory (B3LYP/6-311++G(d,p)), the desired calculation type (Opt), and the molecule's charge and spin multiplicity (0 and 1, respectively).

-

Job Execution: Submit the calculation for execution.

-

Convergence Check: Upon completion, it is imperative to verify that the optimization has converged successfully by checking the output file for the relevant convergence criteria.

Step 3: Frequency Analysis

A geometry optimization algorithm locates a stationary point, which could be a minimum or a transition state. A frequency analysis is therefore a non-negotiable step to confirm the nature of the optimized structure.

Scientific Rationale: For a molecule at a minimum energy geometry, all vibrational modes will have real (positive) frequencies. The presence of an imaginary frequency indicates that the structure is a transition state.

Protocol:

-

Input File Creation: Using the optimized geometry from the previous step, create a new input file for a frequency calculation (Freq) at the same level of theory.

-

Job Execution: Run the frequency calculation.

-

Analysis of Results:

-

Confirmation of Minimum: Scrutinize the output to ensure that there are no imaginary frequencies.

-

Thermochemical Data: This calculation also yields important thermochemical parameters, including the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Predicted IR Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

-

Step 4: Single-Point Energy and Population Analysis

With a validated minimum energy structure, a single-point energy calculation is performed to obtain more refined electronic properties.

Protocol:

-

Input File Creation: Using the optimized geometry, set up a single-point energy calculation (SP). To gain deeper insights into the electronic structure, include a keyword for population analysis, such as Pop=NBO for Natural Bond Orbital analysis.[5][6][7][8][9]

-

Analysis of Output: This calculation will provide:

-

Accurate Electronic Energy: A precise value for the electronic energy of the molecule.

-

Charge Distribution: NBO analysis will provide a detailed and chemically intuitive picture of the charge distribution and bonding within the molecule.[5][6][7][8][9]

-

Molecular Orbitals: The energies and compositions of the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Section 4: From Data to Drug Design - Interpreting the Results

The output from these calculations provides a rich dataset that can be translated into actionable insights for drug design.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding a molecule's reactivity.

-

HOMO: The region of the molecule most likely to donate electrons, indicating sites susceptible to electrophilic attack.

-

LUMO: The region of the molecule most likely to accept electrons, indicating sites susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap: This energy difference is a key indicator of chemical stability. A smaller gap generally correlates with higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP provides a visual map of the charge distribution on the molecule's surface. This is particularly useful for predicting non-covalent interactions with a biological target.

-

Red (Negative Potential): Electron-rich regions, likely to act as hydrogen bond acceptors.

-

Blue (Positive Potential): Electron-deficient regions, likely to act as hydrogen bond donors.

Conceptual DFT and Reactivity Descriptors

Conceptual DFT offers a quantitative framework for understanding chemical reactivity.[10][11][12]

-

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule by describing how the electron density changes upon the addition or removal of an electron.[13][14] This allows for the precise prediction of sites prone to nucleophilic, electrophilic, or radical attack.[10][12][13][14]

Section 5: Quantitative Data Summary

For clarity and comparative analysis, all quantitative data should be presented in tabular format.

Table 1: Calculated Thermochemical Properties at 298.15 K

| Property | Value (Hartree) |

| Zero-Point Vibrational Energy | Calculated Value |

| Enthalpy | Calculated Value |

| Gibbs Free Energy | Calculated Value |

Table 2: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Table 3: NBO Charges on Key Atoms

| Atom | NBO Charge (a.u.) |

| N1 | Calculated Value |

| O1 | Calculated Value |

| C2 | Calculated Value |

| C5 | Calculated Value |

| C1' (Phenyl) | Calculated Value |

Section 6: Conclusion